REACTION_CXSMILES
|
C(OC([N:8]([CH2:11][CH2:12][CH2:13][N:14](C(OC(C)(C)C)=O)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][N:22](C(OC(C)(C)C)=O)[CH2:23][CH2:24][CH2:25][N:26](C(OC(C)(C)C)=O)[CH2:27][CH3:28])[CH2:9][CH3:10])=O)(C)(C)C.Cl>CO>[CH2:27]([NH:26][CH2:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][CH2:11][NH:8][CH2:9][CH3:10])[CH3:28]
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
recrystallize the title compound from methanol/water (20:80
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCCCNCCCCCCCNCCCNCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |